3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide
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Overview
Description
3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core and a cyclopropylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide typically involves multiple stepsThe final step involves the coupling of the sulfonamide with a methoxy-substituted aniline derivative under carbodiimide coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor for various enzymes, including h-NTPDases, which are involved in thrombosis, diabetes, inflammation, and cancer.
Biochemistry: The compound is used to study enzyme inhibition and protein-ligand interactions.
Pharmacology: It is explored for its potential therapeutic effects in treating diseases related to enzyme dysregulation.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets, such as h-NTPDases. The compound binds to the active site of these enzymes, inhibiting their activity. This inhibition can modulate various physiological and pathological processes, including thrombosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide
- N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide
- 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide
- 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide
Uniqueness
What sets 3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide apart from similar compounds is its specific substitution pattern, which confers unique binding properties and selectivity towards certain enzymes. This makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-8-7-14(25(22,23)20-13-5-6-13)10-15(16)19-17(21)11-3-2-4-12(18)9-11/h2-4,7-10,13,20H,5-6H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPKYVHXBOVEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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